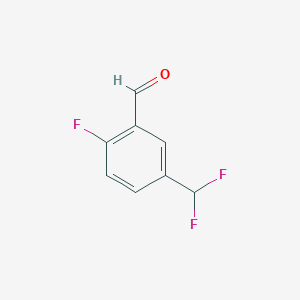
2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol is a highly fluorinated organic compound It is characterized by the presence of multiple trifluoromethyl groups and fluorine atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol typically involves the introduction of trifluoromethyl groups and fluorine atoms into a suitable precursor. One common method is the reaction of a pentanol derivative with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of partially fluorinated alcohols.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various fluorinated alcohols, ketones, and ethers, depending on the specific reaction pathway and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which 2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biochemical pathways effectively. The compound’s unique electronic properties also contribute to its reactivity and stability in various chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 1,4-Bis(trifluoromethyl)benzene
Comparison
Compared to similar compounds, 2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol is unique due to its higher degree of fluorination and the presence of multiple trifluoromethyl groups. This results in enhanced chemical stability, reactivity, and potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C7H2F14O |
|---|---|
Molekulargewicht |
368.07 g/mol |
IUPAC-Name |
1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-ol |
InChI |
InChI=1S/C7H2F14O/c8-2(4(10,11)12,5(13,14)15)1(22)3(9,6(16,17)18)7(19,20)21/h1,22H |
InChI-Schlüssel |
OHMNIGKXMIWFCR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




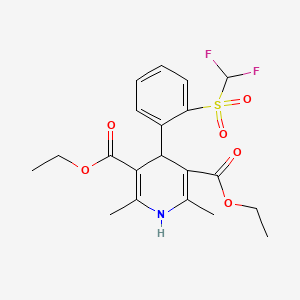
![[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12835314.png)
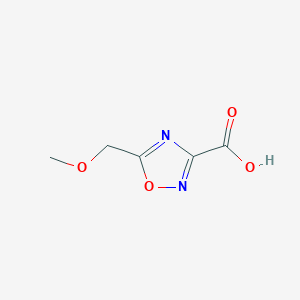
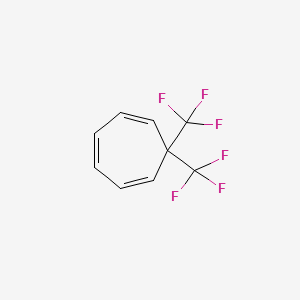

![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)
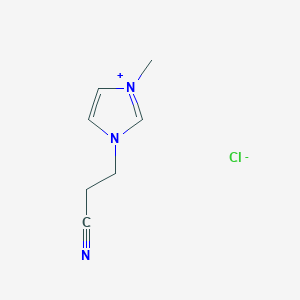
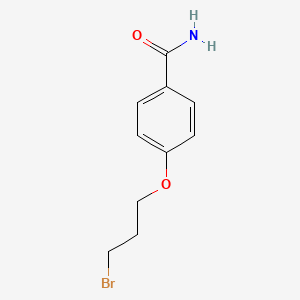
![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)
![(E)-3-(4-(1-(1-Cyclohexyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)cyclopentanecarboxamido)phenyl)acrylic acid](/img/structure/B12835368.png)
